molecular formula C9H8ClN3O2S B1427985 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1247076-12-5

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1427985
CAS No.: 1247076-12-5
M. Wt: 257.7 g/mol
InChI Key: LJQDVCAGCMBBCW-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis

Preparation Methods

The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyridine and 1H-pyrazole.

    Formation of Intermediate: The 4-methylpyridine is first reacted with a suitable sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.

    Cyclization: The intermediate is then subjected to cyclization with 1H-pyrazole under controlled conditions to form the final product.

The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require the presence of catalysts or bases to facilitate the reaction.

Chemical Reactions Analysis

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of sulfonic acids.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts like palladium complexes.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anti-cancer, and anti-microbial properties.

    Material Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its ability to introduce functional groups into the polymer backbone.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Comparison with Similar Compounds

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:

    Sulfonyl Chlorides: Similar compounds include methanesulfonyl chloride and benzenesulfonyl chloride. While these compounds also undergo nucleophilic substitution reactions, this compound is unique due to the presence of both a pyrazole and a pyridine ring, which can impart additional biological activity.

    Pyrazole Derivatives: Compounds like 1H-pyrazole-4-sulfonyl chloride and 1-(4-chloropyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride are structurally similar but may differ in their reactivity and applications due to variations in their substituents.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQDVCAGCMBBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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